molecular formula C7H11BrN2 B8138617 1-Propenyl-3-methylimidazolium Bromide

1-Propenyl-3-methylimidazolium Bromide

Cat. No.: B8138617
M. Wt: 203.08 g/mol
InChI Key: ZHEFEXDSVPLHGU-UHFFFAOYSA-M
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Description

1-Propenyl-3-methylimidazolium bromide is an ionic liquid with the molecular formula C7H13BrN2. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propenyl-3-methylimidazolium bromide can be synthesized through a quaternization reaction between 1-methylimidazole and 3-bromopropene . The reaction typically occurs in an inert atmosphere at room temperature. The process involves the following steps:

  • Dissolve 1-methylimidazole in an appropriate solvent such as acetonitrile.
  • Add 3-bromopropene dropwise to the solution while stirring.
  • Allow the reaction to proceed for several hours until completion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Propenyl-3-methylimidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-propenyl-3-methylimidazolium bromide involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with various biological molecules, affecting their structure and function . The bromide ion can also participate in chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Uniqueness: 1-Propenyl-3-methylimidazolium bromide is unique due to its propenyl group, which imparts specific reactivity and solubility characteristics.

Properties

IUPAC Name

1-methyl-3-prop-1-enylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3-7H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEFEXDSVPLHGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C=C[N+](=C1)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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